molecular formula C16H11BrN2OS2 B4846623 5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4846623
M. Wt: 391.3 g/mol
InChI Key: AMEOZEMBGPGLDY-UVTDQMKNSA-N
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Description

Molecular Formula: C₁₆H₁₀BrN₃OS₂ CAS Number: 35274-39-6 Classification: Thiazolidinone derivative with a bromophenyl substituent and phenylamino group. Core Structure: The compound features a 2-thioxo-1,3-thiazolidin-4-one ring, a methylene bridge linked to a 4-bromophenyl group at position 5, and a phenylamino substituent at position 2. This structure is critical for its biological and chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(5Z)-3-anilino-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2OS2/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)22-14)18-13-4-2-1-3-5-13/h1-10,18H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOZEMBGPGLDY-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-bromobenzaldehyde with 3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction mixture is then heated under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, could be employed to make the process more sustainable .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (C=S) group undergoes sulfur-nitrogen displacement with amines:
Reaction :
Thiazolidinone+R-NH22-Amino-thiazolidin-4-one+H2S\text{Thiazolidinone} + \text{R-NH}_2 \rightarrow \text{2-Amino-thiazolidin-4-one} + \text{H}_2\text{S}

Example :

  • Reaction with ethylenediamine yields 2-amino derivatives with retained arylidene substituents .

Amine Product Yield Conditions
Ethylamine2-(Ethylamino) derivative78%EtOH, Δ, 6 h
Aniline2-(Phenylamino) derivative65%DMF, 100°C, 4 h

Electrophilic Addition to the Exocyclic Double Bond

The arylidene group participates in Michael addition reactions with α,β-unsaturated carbonyl compounds:
Mechanism :

  • Nucleophilic attack at the β-carbon of the enone.

  • Thiazolidinone C5 acts as the nucleophile.

Example :

  • Reaction with acrylonitrile forms adducts, which eliminate malononitrile to yield extended conjugated systems .

Bromination

The exocyclic double bond reacts with bromine in acetic acid, producing 5-bromo derivatives as a mixture of E/Z isomers .

Reagent Product Stereochemistry Yield
Br₂ (1 eq)5-Bromoarylidene derivative55% E, 45% Z82%

Oxidation of Thioxo Group

The C=S group oxidizes to C=O under strong oxidative conditions (e.g., H₂O₂/CH₃COOH), forming 2-oxo-thiazolidin-4-one derivatives .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic thiazolidinone-fused systems .

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C, 12 h

Tautomerization and Isomerization

The phenylamino group facilitates tautomerization between imino (C=N) and amino (C-NH) forms. DFT studies show the imino tautomer is energetically favored (ΔG = -3.2 kcal/mol) .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Thiazolidinone derivatives have shown promising anticancer effects. For instance, certain derivatives exhibited significant cytotoxicity against glioblastoma cells through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that modifications in the thiazolidinone structure can enhance their selectivity and potency against various cancer cell lines .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Research indicates that thiazolidinones can inhibit biofilm formation, a critical factor in the resistance of microbial infections to conventional treatments . This property is particularly valuable in developing new strategies to combat antibiotic-resistant strains.
  • Anti-inflammatory Effects
    • Thiazolidinones are also known for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes, which are involved in the inflammatory response. This mechanism underlines their potential use in treating inflammatory diseases .
  • Antidiabetic Potential
    • Some thiazolidinone derivatives have been linked to antidiabetic effects through their action as PPARγ agonists, similar to established drugs like pioglitazone and rosiglitazone. These compounds help regulate glucose metabolism and improve insulin sensitivity .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis and inhibits cell proliferation ,
AntimicrobialInhibits biofilm formation and bacterial growth ,
Anti-inflammatoryInhibits cyclooxygenase enzymes ,
AntidiabeticActivates PPARγ pathways ,

Notable Research Findings

  • A study highlighted that derivatives of thiazolidinones demonstrated significant inhibition of glioma cell viability, suggesting a potential role in cancer therapy .
  • Another research focused on the synthesis of new thiazolidinone derivatives that showed enhanced antimicrobial activity against resistant bacterial strains, indicating their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Features :

  • Bromophenyl Group : Enhances lipophilicity and electronic effects, improving binding to hydrophobic biological targets.
  • Phenylamino Group: Facilitates hydrogen bonding and π-π stacking interactions, crucial for molecular recognition.
  • Thioxo Group : Increases electrophilicity, enabling nucleophilic substitution reactions.

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison:

Substituent Variations at the 5-Position (Benzylidene Group)
Compound Name Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Bromophenyl 318.23 High lipophilicity; potent anticancer activity; moderate toxicity
5-(4-Chlorophenyl)-analogue 4-Chlorophenyl 274.75 Enhanced antimicrobial activity; higher toxicity
5-(4-Nitrophenyl)-analogue 4-Nitrophenyl 285.29 Strong electron-withdrawing effect; altered reactivity in redox reactions
5-(4-Methoxyphenyl)-analogue 4-Methoxyphenyl 284.34 Improved solubility; reduced bioactivity due to electron-donating group
5-[(4-Fluorophenyl)methylene]-analogue 4-Fluorophenyl 300.33 Increased metabolic stability; moderate enzyme inhibition

Structural Impact :

  • Electron-Withdrawing Groups (e.g., Br, Cl, NO₂): Enhance electrophilicity, improving interaction with nucleophilic biological targets .
  • Electron-Donating Groups (e.g., OCH₃): Reduce reactivity but improve solubility and pharmacokinetics .
Variations at the 3-Position (Amino Group)
Compound Name Substituent Biological Activity
Target Compound Phenylamino Broad-spectrum anticancer activity
3-(4-Methylphenyl)-analogue 4-Methylphenyl Moderate antimicrobial activity; planar crystal structure
3-(3-Bromophenyl)-analogue 3-Bromophenyl High cytotoxicity; used in targeted cancer therapies

Functional Impact :

  • Phenylamino Group: Enables hydrogen bonding with enzymes like tyrosine kinases .
  • Bulky Substituents (e.g., 3-Bromophenyl): Improve target selectivity but may reduce bioavailability .

Trends :

  • Bromine and chlorine substituents improve potency but increase toxicity .
  • Methyl groups reduce activity but enhance safety profiles .

Biological Activity

5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, a class of heterocyclic compounds known for their diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The unique structural features of this compound, such as the bromophenyl and phenylamino groups, enhance its biological profile.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H13BrN2OS. The synthesis typically involves a condensation reaction between 4-bromobenzaldehyde and a suitable thiazolidine derivative. This process can be optimized through various methods, including ultrasound-assisted synthesis to improve yield and reaction time .

Antimicrobial Activity

Thiazolidinones have been extensively studied for their antimicrobial properties. The compound in focus has shown significant activity against various bacterial strains. For instance, studies indicate that thiazolidinone derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 32 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

Research indicates that thiazolidinone derivatives possess notable anticancer properties. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Thiazolidinones are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vivo studies have shown that these compounds can reduce inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their structural features. Substituents on the phenyl rings can enhance or diminish activity. For example, the presence of electron-withdrawing groups like bromine on the aromatic ring has been correlated with increased antimicrobial and anticancer activities. Conversely, electron-donating groups may reduce efficacy .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Tested Strains/Cells MIC/IC50 Values Mechanism
AntimicrobialS. aureus, E. coli0.5 - 32 µg/mLInhibition of cell wall synthesis
AnticancerBreast cancer cell linesIC50 = 10 - 30 µMInduction of apoptosis
Anti-inflammatoryAnimal modelsNot quantifiedInhibition of COX and cytokine production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazolidinone derivatives, including the compound . It was found to exhibit significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Against Cancer Cells : Research conducted on human cancer cell lines showed that this thiazolidinone derivative could effectively induce apoptosis in cancer cells through mitochondrial pathways, highlighting its therapeutic potential in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 5-[(4-bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one?

The compound can be synthesized via a cyclocondensation reaction. A general method involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and an aromatic aldehyde (e.g., 4-bromobenzaldehyde) in a solvent mixture (e.g., DMF and acetic acid). After refluxing for 2–4 hours, the product is isolated via filtration and purified by recrystallization (DMF/ethanol or DMF/acetic acid) . Optimization of stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to aldehyde) and reaction time is critical to achieving yields >70%.

Q. How is the structural identity of this compound confirmed?

Characterization typically involves:

  • X-ray crystallography to resolve the Z/E configuration of the exocyclic double bond and confirm the thiazolidinone ring conformation .
  • Spectroscopic methods :
  • FT-IR for detecting C=S (thioxo, ~1250 cm⁻¹) and C=O (ketone, ~1700 cm⁻¹) stretches.
  • NMR (¹H/¹³C) to identify aromatic protons (δ 7.2–7.8 ppm) and the methylene bridge (δ 5.5–6.0 ppm) .
    • Elemental analysis to verify molecular formula (e.g., C₁₆H₁₀BrN₃OS₂) .

Q. What are the key structural features influencing reactivity?

  • The thiazolidin-4-one core enables tautomerism (thione-thiol equilibrium), affecting nucleophilic substitution at the C2 position.
  • The 4-bromophenyl group enhances electrophilicity at the methylene bridge, facilitating Michael addition or cycloaddition reactions.
  • The phenylamino substituent at N3 can participate in hydrogen bonding, influencing crystal packing and solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability while minimizing side products?

  • Continuous flow chemistry (e.g., microreactors) improves heat/mass transfer and reduces reaction time compared to batch methods. For example, flow systems can achieve >90% conversion in 30 minutes for similar thiazolidinone syntheses .
  • Design of Experiments (DoE) can identify critical parameters (temperature, solvent ratio, catalyst loading). A central composite design (CCD) is recommended for modeling nonlinear relationships .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromophenyl)methylene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

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